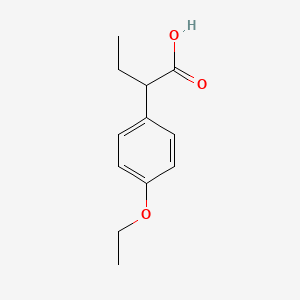
(R)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol: is an organic compound with the molecular formula C9H11BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol typically involves the bromination of 5-methoxyacetophenone followed by reduction. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 2-position of the aromatic ring. The resulting 2-bromo-5-methoxyacetophenone is then reduced using a suitable reducing agent such as sodium borohydride to yield (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 2-bromo-5-methoxyacetophenone.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: 2-bromo-5-methoxyacetophenone
Reduction: Various alcohol derivatives
Substitution: Compounds with different functional groups replacing the bromine atom
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of chiral molecules and their properties.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
- 1-(2-bromo-5-chlorophenyl)ethan-1-ol
- 1-(2-bromo-6-fluorophenyl)ethan-1-ol
Comparison:
Uniqueness: (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical properties and reactivity.
Chemical Properties: The presence of the methoxy group at the 5-position and the bromine atom at the 2-position provides distinct electronic and steric effects compared to similar compounds.
Propriétés
Formule moléculaire |
C9H11BrO2 |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 |
Clé InChI |
VOZQUGAJUHESFS-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)OC)Br)O |
SMILES canonique |
CC(C1=C(C=CC(=C1)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


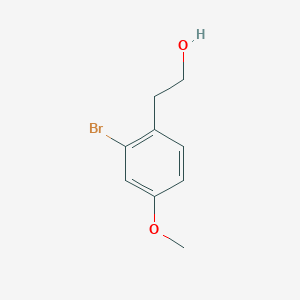


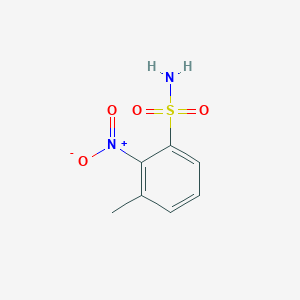

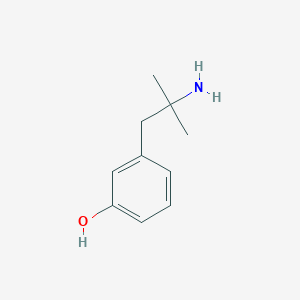
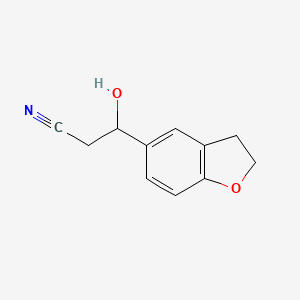


![[4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
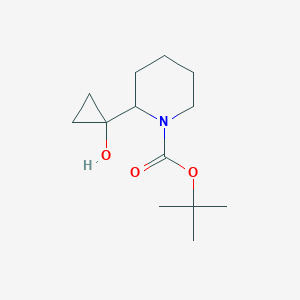
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
